molecular formula C22H26N4O5S B2508793 4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501351-91-3

4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2508793
CAS-Nummer: 501351-91-3
Molekulargewicht: 458.53
InChI-Schlüssel: IEULUKOIKGEXGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a methoxyphenyl group and a dipropylsulfamoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

The dipropylsulfamoyl group is usually attached through sulfonation reactions, where a suitable sulfonyl chloride reacts with a dipropylamine derivative. The final step involves coupling the benzamide core with the substituted 1,3,4-oxadiazole ring, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Cyclization Reactions

The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of hydrazide intermediates. For example:

  • Hydrazide cyclization : A precursor hydrazide reacts with a carbonyl source (e.g., aryl acid chlorides) under acidic conditions to form the oxadiazole ring. This reaction is facilitated by reagents like acetic acid/sodium acetate or phosphorus oxychloride .

  • Mechanism :

    • Nucleophilic attack by the hydrazide’s amino group on the carbonyl carbon.

    • Cyclization followed by dehydration to yield the aromatic heterocycle .

Example Conditions :

ReactantReagent/ConditionsProduct YieldSource
Aryl hydrazide + acid chlorideAcOH/NaOAc, reflux, 3–6 hrs60–78%

Electrophilic Substitution at the Oxadiazole Ring

  • Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, targeting the 5-position of the oxadiazole (minor pathway) .

  • Halogenation : Bromine in acetic acid introduces halogens at the 2-position of the oxadiazole .

Stability Note : The oxadiazole ring remains intact under physiological conditions (pH 7.4, 37°C) but degrades in strongly acidic/basic media .

Sulfamoyl Group Reactivity

The dipropylsulfamoyl moiety (-SO₂NPr₂) undergoes:

  • Hydrolysis : In acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the sulfonamide bond cleaves to yield sulfonic acid and dipropylamine .

    R-SO₂-NPr₂ + H₂OH⁺/OH⁻R-SO₃H + HNPr₂\text{R-SO₂-NPr₂ + H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{R-SO₃H + HNPr₂}
  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated sulfonamides .

Kinetic Data :

ReactionConditionsHalf-Life (t₁/₂)Source
Acidic hydrolysis (1M HCl)80°C, 24 hrs8 hrs
Basic hydrolysis (1M NaOH)80°C, 24 hrs12 hrs

Methoxyphenyl Substituent Reactivity

The 2-methoxyphenyl group participates in:

  • Demethylation : Strong Lewis acids (e.g., BBr₃) in CH₂Cl₂ remove the methyl group to form a phenolic -OH .

  • Oxidation : KMnO₄/H₂O converts the methoxy group to a carbonyl under reflux .

Synthetic Utility :

  • Demethylation enables further functionalization (e.g., coupling to bioactive moieties) .

Amide Bond Reactivity

The benzamide linker (-NH-C=O) undergoes:

  • Hydrolysis : Under acidic/basic conditions, yielding benzoic acid and an amine .

  • Nucleophilic substitution : Reacts with Grignard reagents (e.g., RMgX) to form ketones, as demonstrated in biaryl ketone syntheses .

Example Reaction :

Ar-C(=O)-NH-Oxadiazole + R-MgXAr-C(=O)-R + NH-Oxadiazole byproducts\text{Ar-C(=O)-NH-Oxadiazole + R-MgX} \rightarrow \text{Ar-C(=O)-R + NH-Oxadiazole byproducts}

Conditions : Toluene, 0.25 M, 3 hrs, RT .

Cross-Coupling Reactions

The aryl groups (benzamide and methoxyphenyl) engage in:

  • Suzuki coupling : Requires Pd(PPh₃)₄, aryl boronic acid, and Na₂CO₃ in dioxane/H₂O (80°C, 12 hrs) to form biaryl derivatives .

  • Buchwald-Hartwig amination : Forms C-N bonds with amines using Pd catalysts .

Stability Under Biological Conditions

In serum-containing media:

  • Protein binding : The compound’s activity against Neisseria gonorrhoeae is reduced by 4–8× due to high serum protein binding (≥95%) .

  • Metabolic degradation : Liver microsomes catalyze oxidative demethylation and sulfamoyl hydrolysis, as observed in analogs .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl and oxadiazole groups exhibit significant antimicrobial properties. The mechanism often involves the inhibition of key enzymes necessary for bacterial growth. For instance, studies have shown that derivatives of oxadiazole can effectively inhibit bacterial cell wall synthesis, making them promising candidates for developing new antibiotics .

Carbonic Anhydrase Inhibition

Recent studies have explored the potential of this compound as a selective inhibitor of carbonic anhydrases (CAs), which are enzymes crucial for various physiological processes, including respiration and acid-base balance. Inhibition of specific CA isoforms has therapeutic implications in treating conditions like glaucoma and certain types of cancer .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Sulfamoyl derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In an experimental study involving various bacterial strains, derivatives of 4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide were tested for their antibacterial activity. The results demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Carbonic Anhydrase Inhibition

A pharmacokinetic study was conducted on Wistar rats to evaluate the efficacy of this compound as a carbonic anhydrase inhibitor. The compound was administered intraperitoneally, and plasma samples were analyzed using HPLC-MS/MS to determine its metabolites and systemic exposure. Results indicated a strong correlation between the compound's concentration and its inhibitory effects on CA isoforms .

Wirkmechanismus

The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it may act as an agonist or antagonist, altering the receptor’s conformation and affecting downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(dipropylsulfamoyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-(dipropylsulfamoyl)-N-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-(dipropylsulfamoyl)-N-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

The uniqueness of 4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s electronic distribution and reactivity, while the dipropylsulfamoyl group can enhance its solubility and bioavailability.

Biologische Aktivität

4-(Dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a dipropylsulfamoyl group and a 1,3,4-oxadiazole moiety substituted by a methoxyphenyl group. The molecular formula is C17H24N4O5SC_{17}H_{24}N_{4}O_{5}S and its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. It is believed to interact with molecular targets by binding to active sites of enzymes, thereby altering their conformation and preventing substrate binding. This mechanism may influence signal transduction pathways and metabolic processes.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of oxadiazole compounds have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary data indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is an important characteristic for potential anticancer agents .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of several oxadiazole derivatives against clinical isolates. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .

Anti-inflammatory Mechanism Investigation

In another study focusing on its anti-inflammatory effects, the compound was tested in a murine model of inflammation. The results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Research Findings Summary Table

Biological Activity Findings References
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokine production
CytotoxicitySelective cytotoxicity in cancer cell lines

Eigenschaften

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c1-4-14-26(15-5-2)32(28,29)17-12-10-16(11-13-17)20(27)23-22-25-24-21(31-22)18-8-6-7-9-19(18)30-3/h6-13H,4-5,14-15H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEULUKOIKGEXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.